5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde

Description

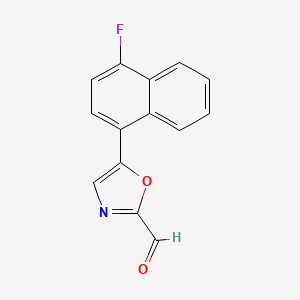

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde is a fluorinated heterocyclic compound featuring an oxazole ring substituted at position 5 with a 4-fluoronaphthalen-1-yl group and a carbaldehyde functional group at position 2.

Properties

Molecular Formula |

C14H8FNO2 |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

5-(4-fluoronaphthalen-1-yl)-1,3-oxazole-2-carbaldehyde |

InChI |

InChI=1S/C14H8FNO2/c15-12-6-5-11(9-3-1-2-4-10(9)12)13-7-16-14(8-17)18-13/h1-8H |

InChI Key |

DRUSQSHBNDASQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(O3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde typically involves the reaction of 4-fluoronaphthalene with oxazole-2-carbaldehyde under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carboxylic acid.

Reduction: Formation of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological pathways and interactions due to its unique structural properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The oxazole ring and the fluorine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

5-(4-Propylphenyl)oxazole-2-carbaldehyde

This compound replaces the 4-fluoronaphthalen-1-yl group with a 4-propylphenyl substituent. Key differences include:

- Molecular Weight: 215.25 g/mol (vs. 243.25 g/mol for 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde, calculated from C₁₄H₁₀FNO₂).

- Substituent Effects : The propyl chain increases hydrophobicity but reduces steric bulk compared to the naphthalene system.

Pyrazole-Based Analogues

reports N-substituted pyrazoline derivatives, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which share a carbaldehyde group but differ in core heterocycle (pyrazole vs. oxazole) and substituent positions. Notable distinctions:

- Hydrogen Bonding : Pyrazoline derivatives exhibit defined hydrogen-bonding networks (e.g., C=O···H–N interactions) that influence crystal packing and solubility, as analyzed via graph set theory .

- Biological Relevance : Pyrazolines are well-studied for antimicrobial and anti-inflammatory activity, whereas oxazole derivatives like the target compound lack direct pharmacological data .

Electronic and Steric Effects

Conversely, the naphthalene group introduces steric hindrance, which may reduce accessibility for intermolecular interactions in catalytic or binding applications .

Biological Activity

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde is an organic compound notable for its unique structure, which includes an oxazole ring and a fluorinated naphthalene substituent. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability and making it a candidate for various biological applications, particularly in medicinal chemistry.

- Molecular Formula : C14H9FNO

- Molecular Weight : Approximately 218.22 g/mol

- Structural Features : The compound features a fluorine atom at the para position of the naphthalene moiety, which influences its electronic properties and biological activity.

Initial studies indicate that this compound may act as a modulator of ion channels and receptors. Similar compounds have shown activity against various biological targets, including:

- Ion Channels : Potential interaction with ion channels could influence cellular excitability and signaling pathways.

- Receptors : The compound may exhibit binding affinity to specific receptors involved in various physiological processes.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of compounds related to this compound. For instance, studies on structurally similar compounds have demonstrated significant cytotoxic activity against several cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Induction of apoptosis via caspase activation |

| 5e | A-549 | Not specified | Cell-cycle arrest in G2/M phase |

These findings suggest that the compound's structural features may contribute to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Interaction Studies

Further investigation into the interactions of this compound with biological targets is essential for elucidating its mechanisms of action. Initial molecular docking studies indicate potential binding affinities that warrant further exploration.

Anticancer Activity

A recent study evaluated a series of novel compounds similar to this compound for their anticancer properties. The results showed that certain derivatives exhibited significant growth inhibition against fibrosarcoma (HT-1080), breast (MCF-7, MDA-MB-231), and lung carcinoma (A-549) cell lines. The mechanism involved apoptosis induction through caspase activation and cell-cycle arrest, highlighting the potential therapeutic applications of these compounds in oncology .

Comparison with Other Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 5-(Phenyl)oxazol-2-carbaldehyde | Lacks fluorination | Different electronic properties |

| 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-carbaldehyde | Contains pyrimidine | Different pharmacological profile |

| 5-(Naphthalen-1-yl)oxazol-2-amines | Non-fluorinated variant | Varies in biological activities |

The fluorination in this compound enhances its lipophilicity compared to non-fluorinated analogs, suggesting improved bioavailability and efficacy in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.